ML291
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Overview
Description
Mechanism of Action
Target of Action
ML291 primarily targets the Unfolded Protein Response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
This compound activates the PERK/eIF2a/CHOP (apoptotic) arm of the UPR . This activation overwhelms the adaptive capacity of the UPR, leading to apoptosis, a form of programmed cell death . The compound has been shown to induce apoptosis in a variety of solid cancer models .
Biochemical Pathways
The activation of the UPR by this compound leads to an accumulation of proteins and increased gene expression for downstream UPR genes, including CHOP, GRP78/BiP, GADD34, and XBP1 . These changes indicate the activation of the UPR and the initiation of apoptosis .
Result of Action
The activation of the UPR by this compound and the subsequent induction of apoptosis result in the reduction of leukemic cell burden . This makes this compound a potential candidate for cancer therapy .
Action Environment
The action of this compound is influenced by the tumor microenvironment, which is often characterized by oxidative stress, hypoxia, lactic acidosis, and compromised protein folding . The ability of this compound to activate the UPR and induce apoptosis under these adverse conditions enables malignant cells to develop tumorigenic, metastatic, and drug-resistant capacities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML291 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the nitrofuran core: This involves the nitration of furan to introduce the nitro group.
Sulfonylation: The introduction of the sulfonyl group is achieved through a reaction with chlorosulfonic acid.
Coupling with piperidine: The final step involves coupling the sulfonylated intermediate with 4-chloropiperidine under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
ML291 undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can undergo oxidation under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
ML291 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the unfolded protein response.
Biology: Investigates the role of UPR in cellular stress and apoptosis.
Medicine: Explores potential therapeutic applications in cancer treatment by inducing apoptosis in cancer cells.
Industry: Potential use in the development of new drugs targeting the UPR pathway
Comparison with Similar Compounds
Similar Compounds
ML364: Another sulfonamidebenzamide compound with similar UPR-inducing properties.
WNK463: A kinase inhibitor with different molecular targets but similar apoptotic effects.
EN6: A compound with similar structural features but different biological activities.
Uniqueness of ML291
This compound is unique in its high selectivity for the apoptotic arm of the UPR, making it a valuable tool for studying apoptosis and potential cancer therapies. Its ability to induce apoptosis specifically in cancer cells while sparing normal cells highlights its therapeutic potential .
Properties
IUPAC Name |
N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S/c17-11-7-9-19(10-8-11)27(24,25)13-3-1-12(2-4-13)18-16(21)14-5-6-15(26-14)20(22)23/h1-6,11H,7-10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMLYHZJKCRLOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523437-16-2 |
Source
|
Record name | 1523437-16-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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